

An In-depth Technical Guide to Cefacetrile-13C3

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Compound of Interest

Compound Name: Cefacetrile-13C3

Cat. No.: B12400101

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This technical guide provides comprehensive information on **Cefacetrile-13C3**, a stable isotope-labeled version of the first-generation cephalosporin antibiotic, Cefacetrile. This document is intended for researchers, scientists, and professionals in drug development, offering key data, experimental protocols, and mechanistic insights.

CAS Number and Chemical Identity

A specific CAS (Chemical Abstracts Service) number for **Cefacetrile-13C3** is not consistently available in public databases.^[1] It is common practice for isotopically labeled compounds to be referenced by the CAS number of their unlabeled parent compound. The CAS number for unlabeled Cefacetrile is 10206-21-0.^{[2][3][4]}

Cefacetrile-13C3 is an isotopic analog of Cefacetrile, where three carbon atoms in the molecule have been substituted with the stable isotope carbon-13.^{[1][5]} This labeling is crucial for its use as an internal standard in quantitative mass spectrometry-based assays, such as in pharmacokinetic and metabolic studies.^[5]

Quantitative Data

The key specifications for **Cefacetrile-13C3** are summarized in the table below. This data is compiled from various suppliers and provides a basis for its application in a research setting.

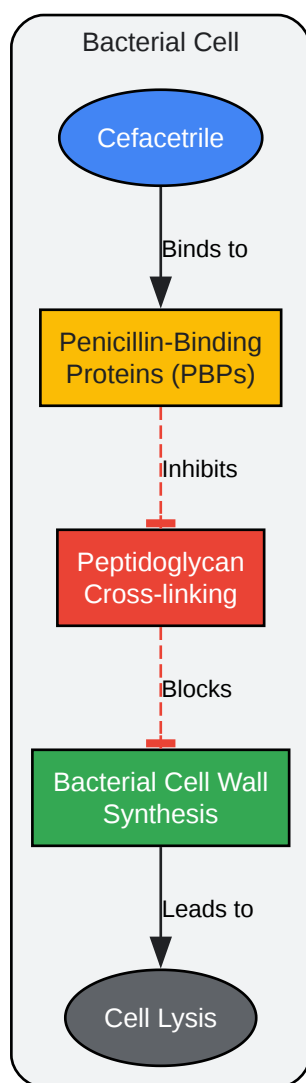
Parameter	Value	Reference
Molecular Formula	C ₁₀ ¹³ C ₃ H ₁₃ N ₃ O ₆ S	[1][2]
Molecular Weight	342.30 g/mol	[1][2]
Minimum Purity	≥ 98.00%	[2]
Isotopic Enrichment	≥ 99% ¹³ C	[2]
Appearance	Not specified (typically a solid)	[1]
Storage Conditions	2-8°C Refrigerator	[1]
Shipping Conditions	Ambient	[1]
Stability	≥ 1 year	[2]

Mechanism of Action

Cefacetrile is a broad-spectrum, first-generation cephalosporin antibiotic.[3][6] Its bactericidal effect is achieved through the inhibition of bacterial cell wall synthesis.[3][7][8] The process involves the following key steps:

- **Binding to Penicillin-Binding Proteins (PBPs):** Cefacetrile binds to and inactivates penicillin-binding proteins, which are enzymes located on the inner membrane of the bacterial cell wall.[3][7] These proteins are essential for the final stages of peptidoglycan synthesis.[9]
- **Inhibition of Peptidoglycan Synthesis:** By inactivating PBPs, Cefacetrile prevents the cross-linking of peptidoglycan chains.[3][9] This disruption weakens the structural integrity of the bacterial cell wall.[7]
- **Cell Lysis:** The compromised cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[3][8] This process is often mediated by the bacterium's own autolytic enzymes.[3][10]

The following diagram illustrates the signaling pathway for the mechanism of action of Cefacetrile.



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Mechanism of Action of Cefacetrile

Experimental Protocols

Detailed methodologies are critical for the successful application of **Cefacetrile-13C3** in research. Below are representative protocols for its analysis and its context within the drug development pipeline.

Thin-Layer Chromatography (TLC) for Cefacetrile Analysis

This protocol is adapted from a method for determining Cefacettrile residues in milk and can be used as a screening method.[\[11\]](#)

Objective: To separate and identify Cefacettrile in a biological matrix.

Materials:

- TLC plates with concentrating zones
- Developing tank
- Hexane
- Methanol
- Toluene
- Ethyl acetate
- 98% Formic acid
- UV lamp or video camera for detection

Procedure:

- Sample Preparation: Dissolve the sample containing Cefacettrile in an appropriate solvent, such as methanol, to a known concentration (e.g., 1.0 mg/mL).[\[11\]](#) For biological matrices like milk, a protein precipitation and extraction step may be required.
- Plate Pre-development: Pre-develop the TLC plate with hexane to remove lipid interferences from the sample matrix.[\[11\]](#) This step acts as a clean-up procedure.[\[11\]](#)
- Spotting: Apply a small, defined volume of the prepared sample and Cefacettrile standard onto the concentrating zone of the TLC plate.
- Chromatographic Development: Place the plate in a developing tank containing the mobile phase: methanol-toluene-ethyl acetate-98% formic acid (5:20:65:10 v/v/v/v).[\[11\]](#) Allow the solvent front to travel up the plate.

- Visualization: After development, dry the plate and visualize the separated spots under a UV lamp or using a video camera.[\[11\]](#) The retention factor (R_f) of the sample spot should be compared to that of the standard for identification.

Representative High-Performance Liquid Chromatography (HPLC) Method

While a specific HPLC method for **Cefacetrile-13C3** was not found, the following is a representative isocratic RP-HPLC method for the analysis of first-generation cephalosporins, which can be adapted.[\[12\]](#)

Objective: To quantify Cefacetrile using a robust and validated HPLC method.

Instrumentation:

- HPLC system with a PDA detector
- C18 column (e.g., 250 mm × 4.6 mm i.d., 5.0 µm particle size)[\[12\]](#)

Reagents:

- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Triethylamine
- Ultra-pure water

Chromatographic Conditions:

- Mobile Phase: Triethylamine: Methanol: Acetonitrile: Ultra Pure Water (2:10:20:68 v/v/v/v)[\[12\]](#)
- Flow Rate: 1.0 mL/min[\[12\]](#)
- Detection Wavelength: 265 nm[\[12\]](#)
- Column Temperature: Ambient

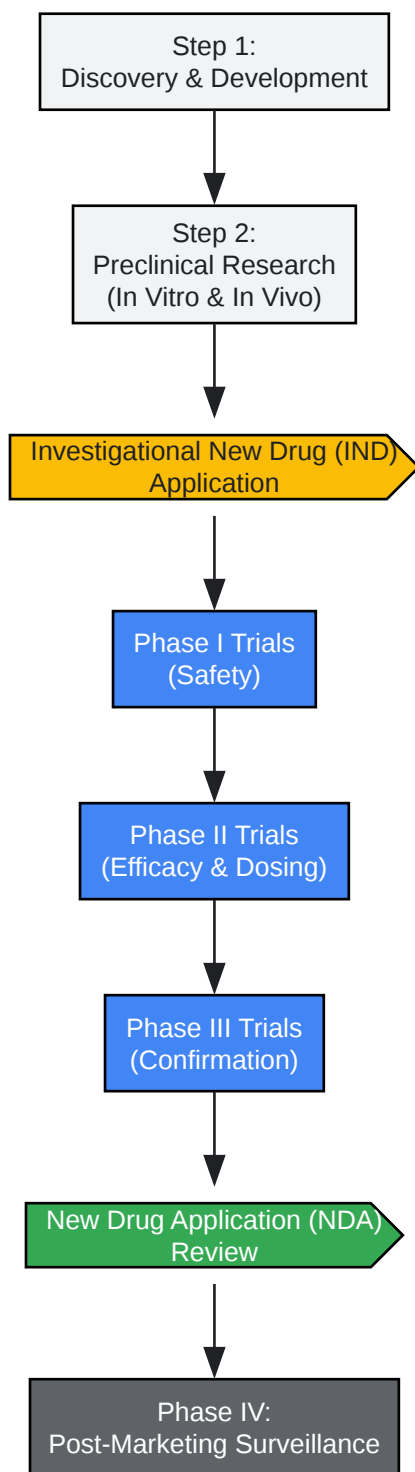
- Injection Volume: 20 μ L

Procedure:

- Standard Preparation: Prepare a stock solution of **Cefacetrile-13C3** and the unlabeled Cefacetrile standard in the mobile phase. Create a series of calibration standards by serial dilution.
- Sample Preparation: Extract Cefacetrile from the sample matrix using an appropriate method (e.g., solid-phase extraction or protein precipitation). The final extract should be dissolved in the mobile phase. Spike the sample with a known concentration of **Cefacetrile-13C3** to serve as an internal standard.
- Analysis: Inject the prepared standards and samples into the HPLC system.
- Quantification: Construct a calibration curve by plotting the peak area ratio (unlabeled Cefacetrile / **Cefacetrile-13C3**) against the concentration of the standards. Determine the concentration of Cefacetrile in the samples from this curve.

Application in Drug Development

Cefacetrile-13C3 is primarily used during the preclinical and clinical phases of drug development to support pharmacokinetic and pharmacodynamic (PK/PD) studies.^{[5][13]} The general workflow for drug development is outlined below.



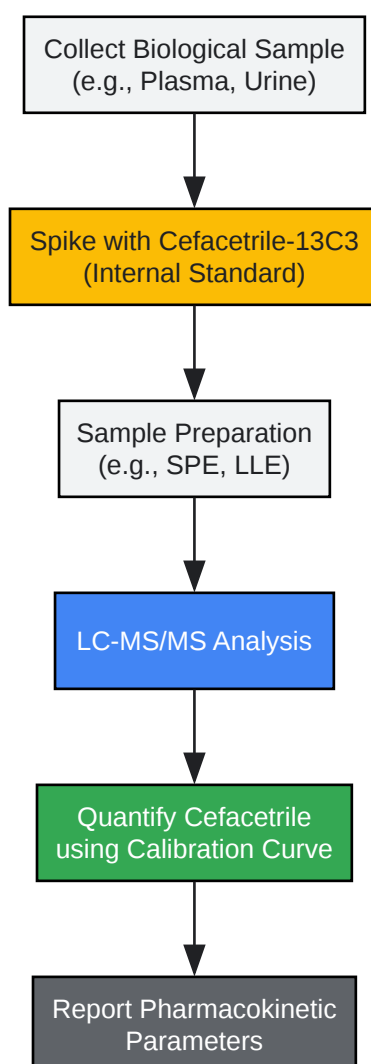
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The Drug Development and Approval Process

Role of **Cefacetriple-13C3** in Development:

- Preclinical Research: In this stage, **Cefacetrile-13C3** is used in animal studies to determine the drug's absorption, distribution, metabolism, and excretion (ADME) profile.^{[14][15]} It allows for precise quantification of the drug and its metabolites in various biological tissues and fluids.
- Clinical Trials (Phase I-III): During human trials, **Cefacetrile-13C3** is an essential tool for bioanalytical assays that measure drug concentrations in plasma, urine, and other matrices.^[13] This data is critical for establishing safe and effective dosing regimens.^[16]

The following workflow illustrates the use of **Cefacetrile-13C3** in a typical bioanalytical study.



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Bioanalytical Workflow Using **Cefacetrile-13C3**

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